Cyclohexane, 1-methyl-2,4-bis(1-methylethenyl)-
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Overview
Description
This compound has a molecular formula of C₁₅H₂₄ and a molecular weight of 204.3511 g/mol . It is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,4-bis(1-methylethenyl)cyclohexane can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. This reaction typically requires acidic conditions and can be catalyzed by enzymes such as sesquiterpene synthases .
Industrial Production Methods: Industrial production of 1-Methyl-2,4-bis(1-methylethenyl)cyclohexane often involves the extraction of essential oils from plants like Curcuma wenyujin. The extracted oils are then subjected to fractional distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,4-bis(1-methylethenyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
1-Methyl-2,4-bis(1-methylethenyl)cyclohexane has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its interactions with various enzymes.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and as an additive in cosmetic products.
Mechanism of Action
The mechanism of action of 1-Methyl-2,4-bis(1-methylethenyl)cyclohexane involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB).
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
1-Methyl-2,4-bis(1-methylethenyl)cyclohexane can be compared with other similar sesquiterpenes:
Similar Compounds: α-Elemene, γ-Elemene, and δ-Elemene.
Uniqueness: β-Elemene is unique due to its specific double bond configuration and its potent biological activities.
Conclusion
1-Methyl-2,4-bis(1-methylethenyl)cyclohexane is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and diverse biological activities make it a valuable subject of study for scientists and researchers.
Properties
Molecular Formula |
C13H22 |
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Molecular Weight |
178.31 g/mol |
IUPAC Name |
1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C13H22/c1-9(2)12-7-6-11(5)13(8-12)10(3)4/h11-13H,1,3,6-8H2,2,4-5H3 |
InChI Key |
DBWCFPDYKLURNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C(=C)C)C(=C)C |
Origin of Product |
United States |
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